Chloroacetyl bromide
Description
Academic Significance within Synthetic Organic Chemistry
Chloroacetyl bromide serves as a crucial building block and reagent in the synthesis of a wide array of organic compounds, demonstrating its versatility in academic research. Its reactivity stems from the presence of both a halogen atom (bromine) and an acyl halide group, enabling diverse chemical transformations.
One notable application involves the modification of peptides. N-bromoacetyl or N-chloroacetyl peptides, which can be prepared using related haloacetyl halides, are instrumental in the synthesis of synthetic peptide polymers, cyclic peptides, and peptide-protein conjugates. These derivatized peptides can undergo polymerization or cyclization, particularly if they contain cysteine or other sulfhydryl-containing groups. The reaction with carrier proteins containing reactive groups like cysteine leads to the formation of linkages such as thio-ether bonds. google.com
This compound also plays a role in the synthesis of various heterocyclic compounds. For instance, it has been employed in reactions that lead to the formation of ketopiperazines and ketomorpholines. rsc.org Furthermore, in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, this compound reacts with amidoximes to yield 5-substituted 3-aryl-1,2,4-oxadiazoles. nih.gov Its utility extends to amidation reactions, where it can facilitate the facile amidation of aromatic amines. sphinxsai.com More recently, derivatives such as chloroacetyl boronate N-tosylhydrazone have been synthesized as reagents, showcasing its potential to generate a diverse range of molecular skeletons through various transformations, including nucleophilic substitution, N-tosylhydrazone coupling, and [3+2] cyclization. researchgate.net
Historical Context of α-Haloacyl Halides in Chemical Synthesis
The broader class of α-haloacyl halides, to which this compound belongs, has a long-standing history as valuable intermediates in organic synthesis. These compounds have been historically recognized for their ability to introduce both a halogen and an acyl group into target molecules. rsc.orggoogle.com
Early applications of α-haloacyl halides included their use in the production of C-1 substituted fulvenes, which are important intermediates for further organic synthesis. rsc.orgrsc.org They were also significant in the preparation of commercially valuable monohaloacyl halides, which serve as intermediates in the production of herbicidal alpha-haloacetanilides. google.com
Beyond their synthetic utility, the fundamental physical and conformational properties of α-haloacyl halides, including this compound and its congeners, have been a subject of academic inquiry. Research into their rotational isomerism, for example, dates back to studies on chloroacetyl chloride, bromoacetyl chloride, and bromoacetyl bromide. These studies, utilizing techniques like Raman and infrared spectroscopy, revealed that these acid halides exist as a mixture of two rotational isomers in the liquid and gaseous states, with only one isomer persisting in the solid state. aip.orgaip.orgcapes.gov.br The more stable conformation was identified as the trans form, with respect to the two halogen atoms, while the less stable form was found to have an azimuthal angle of approximately 150° between the carbon-halogen bonds. aip.orgaip.orgcapes.gov.br The energy differences between these isomers have been quantified, providing insights into their conformational stability. aip.orgcapes.gov.br
Table 1: Energy Differences Between Rotational Isomers of α-Haloacyl Halides
| Compound | Enthalpy Difference (H°trans − H°staggered) in Vapor State (kcal/mole) | Reference |
| Chloroacetyl fluoride | -0.76 ± 0.2 | aip.org |
| Chloroacetyl chloride | -0.97 ± 0.2 | aip.org |
| Bromoacetyl bromide | -1.86 ± 0.27 | aip.org |
This foundational research into the physical chemistry of α-haloacyl halides has contributed to a deeper understanding of their molecular behavior, which is crucial for predicting and controlling their reactivity in synthetic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
15018-06-1 |
|---|---|
Molecular Formula |
C2H2BrClO |
Molecular Weight |
157.39 g/mol |
IUPAC Name |
2-chloroacetyl bromide |
InChI |
InChI=1S/C2H2BrClO/c3-2(5)1-4/h1H2 |
InChI Key |
LKRZCUQFUCYWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloroacetyl Bromide
Established Synthetic Routes to α-Bromoacetyl Halides
While direct, highly detailed synthetic procedures for chloroacetyl bromide are less commonly documented in broad public literature compared to its chlorinated analogue, chloroacetyl chloride, or its fully brominated counterpart, bromoacetyl bromide, the general principles for synthesizing α-bromoacetyl halides are well-established and can be analogously applied.
A classic method for the preparation of bromoacetyl bromide involves the reaction of acetic acid with bromine in the presence of red phosphorus. This reaction is typically conducted at elevated temperatures, around 140 °C. thieme-connect.com Strict anhydrous conditions are essential, with bromine often dried by mixing with concentrated sulfuric acid before use. prepchem.comprepchem.com The crude product, bromoacetyl bromide, is then purified by vacuum distillation, typically collected in the boiling point range of 50-53 °C at 50-60 mm Hg. prepchem.comprepchem.com
Table 1: Synthesis Parameters for Bromoacetyl Bromide (Representative α-Bromoacetyl Halide)
| Parameter | Value | Reference |
| Reactants | Acetic acid, Bromine, Red phosphorus | thieme-connect.comprepchem.comprepchem.com |
| Reaction Temp. | 140 °C | thieme-connect.com |
| Drying Method | Bromine dried with concentrated sulfuric acid | prepchem.comprepchem.com |
| Purification | Vacuum distillation | prepchem.comprepchem.com |
| Boiling Point | 50-53 °C (at 50-60 mm Hg) | prepchem.comprepchem.com |
For This compound , its preparation is conceptually similar to that of chloroacetyl chloride. Chloroacetyl chloride is industrially manufactured by reacting chloroacetic acid with various chlorinating agents such as thionyl chloride, phosphorus pentachloride, or phosgene. wikipedia.orgchemicalbook.com It can also be obtained by the chlorination of acetyl chloride, especially in the presence of stronger aliphatic acids like chloroacetic acids. chemicalbook.comgoogle.com Given these precedents, this compound would likely be synthesized from chloroacetic acid using appropriate brominating agents, or via bromination of acetyl bromide. The utility of bromoacetyl bromide and this compound as starting materials for derivatized peptides further underscores their established synthetic accessibility. google.com
Emerging Synthetic Strategies
Emerging synthetic strategies for α-haloacetyl halides prioritize efficiency, reduced environmental impact, and enhanced control over reaction conditions.
The application of green chemistry principles aims to minimize hazardous substances, promote atom economy, and reduce waste generation. While specific green chemistry routes for this compound are not widely detailed, advancements in the synthesis of related α-haloacyl halides, such as chloroacetyl chloride, exemplify these principles.
One notable green approach involves the synthesis of chloroacetyl chloride from the mother liquor of monochloroacetic acid (MCA), utilizing liquid chlorine and sulfur monochloride as reagents, with pyridine (B92270) acting as a catalyst. nuv.ac.in This method demonstrates the valorization of waste streams (MCA mother liquor) and the use of catalysts to improve reaction efficiency, achieving yields up to 95%. nuv.ac.in
Table 2: Green Chemistry Approach for Chloroacetyl Chloride Synthesis (Illustrative Example)
| Parameter | Details | Reference |
| Starting Material | Monochloroacetic acid (MCA) Mother Liquor | nuv.ac.in |
| Reagents | Liquid Chlorine, Sulfur monochloride | nuv.ac.in |
| Catalyst | Pyridine | nuv.ac.in |
| Yield | Up to 95% | nuv.ac.in |
| Green Principle | Waste valorization, catalysis, cost-effectiveness | nuv.ac.in |
Another green methodology involves performing N-acylation reactions, such as N-chloroacetylation of anilines and amines, in aqueous media (phosphate buffer). tandfonline.comresearchgate.net This approach leverages water as a green solvent, avoiding the need for organic solvents and enabling easier product isolation through simple filtration or precipitation. tandfonline.comresearchgate.net Despite the inherent reactivity of acid chlorides with water, chloroacetyl chloride has been observed to hydrolyze slowly in aqueous environments, making such conditions feasible for certain transformations. tandfonline.com
Continuous flow chemistry offers significant advantages for the production of reactive or hazardous compounds like α-haloacetyl halides, including improved safety, precise control over reaction parameters, enhanced heat and mass transfer, and simplified scale-up. beilstein-journals.orgrsc.org
Table 3: Continuous Flow Synthesis Using Bromoacetyl Bromide
| Parameter | Value/Details | Reference |
| Target Product | 2-(Azidomethyl)oxazoles | beilstein-journals.org |
| Key Intermediate | 2-(Bromomethyl)oxazoles (formed with Bromoacetyl bromide) | beilstein-journals.org |
| Bromoacetyl Bromide Conc. | 0.5 M in acetone | beilstein-journals.org |
| Reaction Temp. (Acylation) | 30 °C | beilstein-journals.org |
| Overall Residence Time | 7-9 minutes | beilstein-journals.org |
| Overall Yield | Good | beilstein-journals.org |
Similarly, chloroacetyl chloride has been applied in continuous flow systems, such as in the semi-continuous flow synthesis of the oral antidiabetic drug vildagliptine. beilstein-journals.org In this process, an amide intermediate is prepared in a batch reactor using chloroacetyl chloride and then combined in situ with a continuously generated Vilsmeier reagent stream, demonstrating the potential for integrating batch and flow processes for complex pharmaceutical syntheses. beilstein-journals.org
Reaction Mechanisms and Reactivity Profile of Chloroacetyl Bromide
Cycloaddition Chemistry
Cycloaddition reactions are fundamental processes in organic chemistry, leading to the formation of cyclic compounds from two or more unsaturated molecules. Chloroacetyl bromide, or related α-haloacyl halides, can serve as precursors for reactive intermediates in such reactions.
Staudinger Cycloadditions
The Staudinger cycloaddition is a well-established method for synthesizing β-lactams (2-azetidinones) through the [2+2] cycloaddition of ketenes with imines. While chloroacetyl chloride (PubChem CID: 67851770) is frequently reported as a precursor for ketenes in this reaction, research indicates that analogous α-haloacyl bromides can also be employed. For instance, 2-bromoacetyl bromide (PubChem CID: 61147) has been utilized in the synthesis of 3-bromo-azetidin-2-ones through its reaction with arylimines. This process involves the in situ generation of ketenes, which then undergo cycloaddition with the imine component. fishersci.nl Although direct, extensive reports specifically detailing the involvement of this compound in Staudinger cycloadditions are less prevalent in the surveyed literature compared to its chloride counterpart, the reactivity observed with similar bromoacetyl halides suggests a comparable mechanistic pathway for ketene (B1206846) generation and subsequent cycloaddition. fishersci.nl
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. In the context of this compound, direct participation as a 1,3-dipole or a dipolarophile in such reactions is not explicitly detailed in the provided research findings. However, its reactivity as an acylating agent can be leveraged to synthesize precursors for 1,3-dipolar cycloadditions. For example, chloroacetyl chloride, a closely related compound, has been used to functionalize molecules, leading to the formation of azide (B81097) intermediates. These azide compounds can then act as 1,3-dipoles in cycloaddition reactions with suitable dipolarophiles, such as alkynes and alkenes, to yield various 1,2,3-triazole and Δ2-1,2,3-triazoline derivatives. wikipedia.org This highlights an indirect role for α-haloacyl halides in enabling 1,3-dipolar cycloaddition chemistry through the synthesis of reactive intermediates.
Investigating Decomposition Mechanisms and Stability
Detailed research findings focusing solely on the specific decomposition mechanisms and stability of this compound are not extensively documented within the provided literature. However, insights can be drawn from its chemical nature as an acyl bromide and from studies on related compounds.
Acyl halides, including bromides, are generally reactive compounds susceptible to hydrolysis. For instance, chloroacetyl chloride is known to decompose violently in the presence of water, yielding chloroacetic acid (PubChem CID: 300) and hydrogen chloride gas. While this specific decomposition profile is for the chloride analogue, it suggests that this compound would likely exhibit similar hydrolytic instability, leading to the formation of chloroacetic acid and hydrogen bromide upon exposure to moisture.
Another related compound, 2-bromopropionyl bromide (PubChem CID: 79047), has been utilized in acylation reactions under mild conditions, indicating a degree of stability suitable for synthetic applications. However, this information does not provide a detailed decomposition mechanism or a comprehensive stability profile for 2-bromopropionyl bromide, nor can it be directly extrapolated to this compound without specific studies. The absence of detailed research findings on the decomposition of this compound underscores a potential area for further investigation to fully understand its long-term stability and degradation pathways under various environmental conditions.
Applications of Chloroacetyl Bromide in Advanced Organic Synthesis
Building Block for Complex Molecular Scaffolds
Chloroacetyl bromide's bifunctional nature allows it to act as a versatile building block, facilitating the formation of various cyclic and heterocyclic compounds.
Synthesis of Nitrogen-Heterocyclic Compounds
While chloroacetyl chloride is frequently cited in the synthesis of diverse nitrogen-heterocyclic compounds, direct and extensive documentation of this compound's widespread application as a primary building block for a broad range of nitrogen heterocycles is less common in the provided literature. However, its analogous reactivity to other haloacetyl halides suggests potential, particularly in transformations involving N-acylation followed by cyclization.
Synthesis of Sulfur-Heterocyclic Compounds
Similar to nitrogen-heterocyclic compounds, the synthesis of many sulfur-heterocyclic compounds often features chloroacetyl chloride. Specific documented applications of this compound as a direct building block for sulfur-heterocyclic compounds are limited in the provided search results. However, related bromoacetyl derivatives have been utilized; for instance, bromoacetyl bromide has been employed in the cyclocondensative transformation of alkylsulfanylphenylamines to benzothiazine derivatives. mdpi.com
Synthesis of Oxygen-Heterocyclic Compounds
This compound has been directly utilized in the synthesis of oxygen-heterocyclic compounds, specifically 1,2,4-oxadiazoles. For example, in one synthetic route, a compound identified as 'Compound 6' can react with either bromoacetyl bromide or chloroacetyl chloride in tetrahydrofuran (B95107) (THF) under reflux conditions to yield 5-substituted 3-aryl-1,2,4-oxadiazoles. nih.gov This demonstrates its utility in forming these five-membered oxygen-containing heterocyclic rings.
Functionalization and Derivatization Strategies
The reactivity of the chloroacetyl moiety makes this compound an effective reagent for the functionalization and derivatization of various organic substrates, particularly in the realm of peptides and polymers.
Modification of Peptides and Amino Acid Derivatives
This compound is employed to introduce chloroacetyl moieties onto the amino groups of synthetic peptides, typically at the N-terminus. This is often achieved by forming a symmetric anhydride (B1165640) of chloroacetic acid (or bromoacetic acid) and reacting it with the N-terminus of a peptide to form an amide linkage. google.com This derivatization is particularly useful because the chloroacetyl group can subsequently react with sulfhydryl-containing proteins and peptides, such as those possessing cysteine residues, to form stable thio-ether linkages. google.com
The reactivity of chloroacetyl-modified peptides can be influenced by the surrounding amino acid sequence. For instance, the reaction of chloroacetyl-modified peptides with mercaptoundecahydrododecaborate (B1143558) (BSH) is significantly accelerated by the presence of basic amino acid residues, such as arginine, in the vicinity of the chloroacetyl group. This acceleration is attributed to electrostatic interactions between the positively charged basic amino acid residues and the negatively charged BSH. mdpi.com
Formation of Polymeric and Cyclic Structures
Chloroacetyl-derivatized peptides can undergo self-assembly reactions, leading to the formation of both polymeric and cyclic structures. This process, known as autopolymerization or cyclization, occurs through the reaction of the chloroacetyl group with a free sulfhydryl group (e.g., from a cysteine residue) within the same peptide or another peptide molecule. google.comgoogle.com
The outcome of this reaction (polymerization versus cyclization) can be influenced by factors such as peptide concentration and size. Smaller peptides, typically those comprising 5 to 6 amino acids, tend to favor cyclization. google.com The polymerization or cyclization reactions are generally conducted in aqueous solutions with a pH range of approximately 5 to 11, with a preferred pH of around 8, often using buffers like sodium bicarbonate (NaHCO3) or sodium phosphate (B84403) (NaHPO4). google.com Reaction temperatures typically range from 15°C to 30°C, often around 25°C, and reaction times can vary from 0.5 to 48 hours. google.com
Table 1: Key Reactions and Conditions for Peptide Derivatization and Cyclization with this compound
| Application | Reaction Type | Key Reactant (Peptide Feature) | Conditions (Typical) | Outcome (Linkage/Structure) | Citation |
| Peptide Derivatization (N-terminus) | Acylation (Amide formation) | Free N-terminal amine | Formation of symmetric anhydride of chloroacetic acid, 0-30°C, then reaction with peptide | Amide linkage, N-chloroacetyl peptide | google.com |
| Peptide Conjugation/Cross-linking | Nucleophilic substitution (Thio-ether formation) | Sulfhydryl (-SH) group (e.g., Cysteine) | Aqueous solution, pH 5-11 (preferably ~8), 15-30°C, 0.5-48 hours | Thio-ether linkage, Peptide conjugates | google.com |
| Peptide Autopolymerization/Cyclization | Intramolecular/Intermolecular reaction | Cysteine (-SH) group | Aqueous solution, pH ~8 (NaHCO3/NaHPO4 buffer), 15-30°C, 0.5-48 hours | Polymeric peptides or Cyclic peptides (smaller peptides favor cyclization) | google.com |
| Enhanced Reactivity with Boron Agents | Nucleophilic substitution | Basic amino acid residues | DMSO/water (1:4 v/v), pH 8 (TEA added), room temperature | Accelerated reaction with mercaptoundecahydrododecaborate (BSH) | mdpi.com |
Spectroscopic Characterization of Chloroacetyl Bromide and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the number, type, and connectivity of atoms, particularly protons (¹H NMR) and carbons (¹³C NMR) emerypharma.comslideshare.net. The chemical shift, multiplicity, and integration of signals are key parameters for structural assignment emerypharma.comegyankosh.ac.in.
For chloroacetyl bromide (BrCH₂COCl), the proton NMR spectrum would typically show a singlet for the two equivalent methylene (B1212753) protons (CH₂) due to the absence of adjacent protons oregonstate.edu. The chemical shift for protons adjacent to a halogen like chlorine or bromine generally falls within specific ranges. For CH₂-Cl, the chemical shift is typically between 3-4 ppm, and for CH₂-Br, it is between 2.5-4 ppm orgchemboulder.com. The carbonyl carbon (C=O) in acyl halides typically resonates in the downfield region of the ¹³C NMR spectrum, characteristic of carbonyl carbons.
In derivatives formed from this compound, the spectroscopic signature of the chloroacetyl group (ClCH₂CO-) remains a critical identifier. For instance, in N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one, both ¹H and ¹³C NMR analyses are used for characterization, with the chloroacetyl group's signals providing confirmation of its presence researchgate.net. Similarly, for chloroacetyl-modified peptides, NMR spectroscopy is employed to confirm the structure, with the chemical shifts of the chloroacetyl protons being distinctive chemicalbook.com.
Table 1: Typical NMR Chemical Shift Ranges for Chloroacetyl Moiety
| Nucleus | Functional Group | Chemical Shift Range (δ, ppm) |
| ¹H | -CH₂Cl | 3.0 - 4.5 |
| ¹³C | -C(=O)- (acyl) | 165 - 175 |
| ¹³C | -CH₂Cl | 40 - 50 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule based on their characteristic vibrational frequencies slideshare.net. For this compound, key IR absorption bands include the strong carbonyl stretch (C=O) typically found around 1750-1820 cm⁻¹ for acyl halides, and carbon-halogen stretches (C-Cl and C-Br). The C-Cl stretch usually appears in the 700-800 cm⁻¹ range, while the C-Br stretch is typically observed at lower wavenumbers . Monitoring the appearance or disappearance of these characteristic bands allows for real-time tracking of reactions involving this compound. For example, the formation of an amide from an acyl halide can be observed by the disappearance of the acyl halide C=O stretch and the appearance of an amide C=O stretch (typically lower, around 1630-1690 cm⁻¹) and N-H stretches erciyes.edu.tr.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of chemical reactions, especially when reactants, products, or intermediates exhibit distinct absorption properties in the UV-Vis region suisse-tp.chspectroscopyonline.com. By continuously measuring the absorbance at specific wavelengths, changes in concentration can be tracked over time, providing insights into reaction kinetics and conversion rates suisse-tp.chlcms.czlibretexts.org. While this compound itself may not have strong UV-Vis chromophores, its reactions often lead to products with conjugated systems or aromatic moieties that absorb in the UV-Vis range, making this technique suitable for monitoring. For instance, the formation of certain derivatives or the consumption of a chromophoric reactant can be monitored by observing changes in absorbance at a specific wavelength lcms.czlibretexts.org.
Table 2: Characteristic IR Absorption Bands for this compound and Derivatives
| Functional Group | Wavenumber Range (cm⁻¹) |
| C=O (acyl halide) | 1750 - 1820 |
| C-Cl | 700 - 800 |
| C-Br | 500 - 600 |
| N-H (amide, if formed) | 3100 - 3500 |
| C=O (amide, if formed) | 1630 - 1690 |
Mass Spectrometry for Product Identification and Purity Assessment
Mass Spectrometry (MS) is a crucial analytical technique for identifying reaction products and assessing their purity by determining their molecular weight and characteristic fragmentation patterns slideshare.netegyankosh.ac.in. The molecular ion peak (M⁺) provides the exact molecular weight of the compound, which is essential for confirming the formation of desired products egyankosh.ac.in.
For this compound (C₂H₂BrClO), the presence of bromine and chlorine atoms leads to characteristic isotopic patterns in the mass spectrum. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, resulting in M and M+2 peaks of similar intensity for compounds containing one bromine atom egyankosh.ac.in. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a ratio of approximately 3:1, leading to M and M+2 peaks with a 3:1 intensity ratio for compounds containing one chlorine atom egyankosh.ac.in. When both are present, as in this compound, complex isotopic patterns arise, which are highly diagnostic for the elemental composition.
Fragmentation patterns in MS provide further structural information. The cleavage of the acyl-halogen bond (C-Br or C-Cl) and the C-C bond adjacent to the carbonyl group are common fragmentation pathways for acyl halides. For example, the loss of Br, Cl, or COBr/COCl fragments can be observed. Mass spectrometry, including techniques like MALDI-TOF MS, is routinely used to identify peptides modified with chloroacetyl groups and to confirm their purity after synthesis and purification mdpi.com.
Advanced Chromatographic Techniques in Analytical Research
Advanced chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its reaction products in complex mixtures labinsights.nlutas.edu.au. These techniques ensure the isolation of pure compounds and the accurate quantification of components, including impurities.
Gas Chromatography (GC) : GC is widely used for volatile and thermally stable compounds. It can be coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS) for highly sensitive and selective analysis. For instance, Gas Chromatography-Flame Ionization Detection (GC-FID) methods have been developed for the indirect quantification of chloroacetyl chloride (a related acyl halide) by converting it to a more stable derivative like methyl 2-chloroacetate (MCA) japsonline.com. This approach allows for the precise determination of trace levels of reactive compounds.
High-Performance Liquid Chromatography (HPLC) : HPLC is suitable for non-volatile or thermally labile compounds and is extensively used in pharmaceutical analysis for purity assessment, impurity profiling, and quantitative analysis of drug substances and intermediates labinsights.nl. HPLC, often coupled with UV-Vis detectors (HPLC-UV) or Mass Spectrometry (HPLC-MS), provides high resolution and sensitivity. HPLC-MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers enhanced sensitivity and selectivity for the trace analysis of various compounds, including acyl chlorides and their derivatives researchgate.netrsc.orgresearchgate.net. This hyphenated technique is crucial for identifying and quantifying reaction products and by-products.
Ion-Exchange Chromatography (IEC) : While less common for the direct analysis of this compound itself, ion-exchange chromatography is utilized for the separation and determination of halide ions (chloride, bromide, iodide) that might be released as by-products during reactions involving this compound agriculturejournals.cz.
These chromatographic techniques, often combined with spectroscopic detectors, provide a comprehensive analytical platform for the research and development involving this compound and its diverse reaction products.
Computational Chemistry and Theoretical Modeling of Chloroacetyl Bromide
Quantum Chemical Calculations of Electronic Structure
These calculations allow for the determination of key electronic properties, including:
Molecular Orbitals: Analysis of frontier molecular orbitals (HOMO and LUMO) can reveal regions of electron density and potential sites for nucleophilic or electrophilic attack, which is crucial for predicting reactivity arxiv.org.
Charge Distribution: Electrostatic potential maps and atomic charge calculations can illustrate the distribution of electron density across the molecule, highlighting polar bonds and reactive centers, such as the carbonyl carbon and the halogen-bearing carbons.
Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict infrared (IR) and Raman spectra, aiding in experimental characterization and confirming optimized molecular structures researchgate.netasianpubs.org.
NMR Chemical Shifts: Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can assist in the structural elucidation of chloroacetyl bromide and its derivatives researchgate.netasianpubs.org.
Such quantum chemical studies are routinely applied to halogenated organic compounds, providing a theoretical framework to understand how the electronegativity and size of chlorine and bromine atoms influence the electronic landscape and stability of this compound. For instance, studies on related compounds like chlorocholine chloride and bromocholine bromide have utilized DFT methods with basis sets like 6-311++G(d,p) to optimize molecular structures and calculate vibrational frequencies and NMR shifts, demonstrating the utility of these approaches for similar halogen-containing species researchgate.netasianpubs.org.
Reaction Pathway Analysis and Kinetic Modeling
Computational methods are invaluable for dissecting reaction mechanisms and quantifying reaction rates, providing a deeper understanding of how this compound participates in chemical transformations. Reaction pathway analysis involves identifying potential reaction channels, transition states, and intermediate species researchgate.net. Kinetic modeling then uses this information to predict reaction rates and product distributions under various conditions nih.gov.
Key aspects of these analyses include:
Transition State Identification: Locating transition states on the potential energy surface allows for the calculation of activation energies, which are critical for determining reaction feasibility and rates. For reactions involving this compound, such as nucleophilic acyl substitution or halogen exchange, identifying these transition states provides insight into the rate-determining steps.
Reaction Barriers: Computational determination of energy barriers for different reaction pathways helps in understanding the selectivity of reactions. For example, understanding whether the bromine or chlorine atom is more susceptible to displacement, or how the carbonyl group reacts, can be elucidated by comparing the activation energies of competing pathways.
Kinetic Rate Constants: Using theories like Transition State Theory (TST) or its more advanced variants (e.g., Canonical Variational Transition State Theory with tunneling corrections), rate constants can be calculated over a range of temperatures researchgate.netnsf.gov. This allows for the prediction of reaction kinetics, which is essential for process optimization and understanding environmental fate.
Branching Ratios: For reactions with multiple possible outcomes, computational studies can determine the branching ratios, indicating the relative amounts of different products formed researchgate.net. This is particularly relevant for a bifunctional molecule like this compound, where different reactive sites could be targeted.
While specific kinetic studies on this compound were not found, the principles are widely applied to haloorganic compounds. For instance, studies on the degradation of chloroacetonitriles or the atmospheric reactions of brominated compounds utilize these computational techniques to understand reaction pathways and kinetic parameters nsf.govnih.gov. The reactivity of chloroacetyl groups in other contexts, such as in peptides, has also been investigated, with findings suggesting that electrostatic interactions can accelerate reactions, highlighting the importance of understanding the electronic environment around the reactive site mdpi.com.
Solvation Effects in Reaction Dynamics
The solvent environment plays a critical role in influencing chemical reactions by stabilizing reactants, transition states, or products, thereby altering reaction rates and pathways mdpi.com. Computational methods are crucial for incorporating these solvation effects into theoretical models, moving beyond gas-phase approximations to more accurately represent real-world chemical processes.
Approaches used to model solvation effects include:
Continuum Solvation Models: These models treat the solvent as a continuous dielectric medium surrounding the solute, simplifying the computational cost while still capturing the bulk electrostatic effects of the solvent.
Explicit Solvation Models: These involve including a discrete number of solvent molecules around the solute, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods combine a high-level quantum mechanical treatment for the reactive part of the system (e.g., this compound and its immediate reactants) with a lower-level molecular mechanics approach for the surrounding solvent molecules mdpi.com. This allows for a balance between accuracy and computational feasibility for complex systems.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including how solvent molecules rearrange around the solute during a reaction, influencing the reaction pathway and kinetics ibm.comnih.gov.
Industrial Process Research and Scalability
Process Intensification and Continuous Manufacturing
Process intensification aims to develop more efficient and compact chemical processing systems. A key strategy in this area is the shift from batch to continuous manufacturing, which offers numerous advantages for the production and use of reactive compounds like Chloroacetyl bromide.
Continuous-flow chemistry, in particular, has emerged as a transformative approach. It allows for safer and cleaner chemical processes by utilizing the inherent properties of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous materials in smaller, more manageable volumes. This methodology enables the exploration of new process windows and significantly reduces the time and space required for production.
In the context of multi-step syntheses involving this compound, continuous-flow strategies require a thorough redesign of conventional batch procedures. For instance, in the synthesis of diazepam, this compound was employed in a continuous-flow process for an amination and intramolecular imine formation step. This approach proved highly efficient, notably preventing reactor clogging that can be an issue in batch processes with solid byproducts. The successful implementation of such integrated, continuous manufacturing processes highlights the potential for significant improvements in the production of pharmaceuticals and other fine chemicals where this compound is a precursor. mit.edu
Key Advantages of Continuous Manufacturing for this compound Applications:
Enhanced safety due to smaller reaction volumes.
Improved heat and mass transfer, leading to better control and higher yields.
Precise control over residence time and reaction temperature.
Reduced risk of reactor clogging and side reactions.
Potential for automation and streamlined downstream processing.
Optimization of Reaction Parameters for Scale-Up
Scaling up the synthesis of or reactions involving this compound from the laboratory to an industrial scale presents numerous challenges. The optimization of reaction parameters is critical to ensure consistent product quality, high yields, and safe operation.
Key parameters that require careful optimization include reaction temperature, residence time, solvent selection, and the concentration and stoichiometry of reactants. In the continuous-flow synthesis of diazepam using this compound, it was found that the reaction temperature, residence time, and the concentration of ammonia (B1221849) were all crucial parameters for achieving high conversion and efficiency.
One of the challenges in using this compound is its potential to form highly reactive ketenes in the presence of amines, which can lead to unwanted side reactions. acs.org Research has shown that this issue can be overcome by carefully selecting the reaction conditions and reagents. For example, in an amide formation reaction, using specific coupling reagents like PyOxim in dimethylformamide with diisopropylamine (B44863) as a base gave the best yields and avoided the problematic ketene (B1206846) pathway. acs.org
The table below summarizes various reaction conditions reported for syntheses involving this compound, illustrating the range of parameters that are optimized for specific applications.
| Reactants | Solvent | Temperature | Time | Observations/Yield |
| Diisopropylcarbodiimide, Triethylamine | Hexane | Reflux | 2 hours | 20% yield of impure product. dss.go.th |
| 5-aminopyrazoles | CH2Cl2 or THF | 0–10 °C | 3–4 hours | 73–87% yields of acylation products. rsc.org |
| Adamantane-1,3,5,7-tetraamine, Bromoacetic acid, PyOxim, DIPEA | Dimethylformamide (DMF) | Room Temp. | 30 minutes | 39% yield. Overcame ketene formation. acs.org |
Strategies for Sustainable Industrial Production
The drive towards more environmentally friendly chemical manufacturing has led to the exploration of sustainable production strategies for processes involving this compound. Green chemistry principles are being applied to reduce waste, minimize energy consumption, and use less hazardous materials.
A significant metric for evaluating the sustainability of a chemical process is the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. Continuous-flow processes have shown potential in drastically reducing the E-factor. For instance, in a related continuous synthesis, the E-factor was improved from 36 to 9 by optimizing the solvent and reaction conditions. This highlights the environmental benefits of adopting such technologies for syntheses involving haloacetyl halides.
The selection of starting materials and reagents is also a cornerstone of green chemistry. While direct "green" synthesis routes for this compound are not extensively detailed in the provided research, the principles of atom economy and waste minimization are central to improving the sustainability of any process in which it is used as an intermediate. This includes optimizing reactions to ensure the maximum incorporation of atoms from the reactants into the final product.
Stereochemical Aspects in Chloroacetyl Bromide Mediated Reactions
Diastereoselective Synthesis
Diastereoselective synthesis involves the preferential formation of one diastereomer over others in a chemical reaction. The incorporation of a chloroacetyl or bromoacetyl moiety can introduce a new stereocenter or influence the stereochemical outcome of existing ones. Although explicit examples of chloroacetyl bromide directly mediating highly diastereoselective reactions are not extensively detailed in general literature, the principles observed with related acyl halides are pertinent.
For instance, the synthesis of complex molecular scaffolds often employs acyl halides in cyclization reactions. In some cases, reactions involving acyl halides, such as chloroacetyl chloride or bromoacetyl bromide, followed by alkylation, have enabled the formation of ketopiperazines and ketomorpholines nih.gov. While the direct diastereoselectivity imparted by this compound in these specific cyclizations is not quantified, the nature of such transformations can inherently lead to the generation of multiple stereoisomers, where control over diastereoselectivity becomes crucial.
Another relevant example, albeit using chloroacetyl chloride, is the synthesis of (S)-1-(2-Chloroacetyl)Pyrrolidine-2-Carbonitrile, a key intermediate for dipeptidyl peptidase IV inhibitors uni.lu. This highlights the utility of the chloroacetyl group in introducing functionality into chiral molecules while maintaining or influencing the desired stereochemistry. The structural similarity between chloroacetyl chloride and this compound suggests that this compound could potentially participate in analogous diastereoselective acylation reactions, where the chiral environment of the substrate or the reaction conditions dictate the formation of specific diastereomers.
Furthermore, in the context of kinetic resolution, studies have shown that the presence of a bromide versus a chloride at a benzylic position in 3-chloro-3-arylpropanols did not drastically influence the enantioselectivity of lipase-mediated acylations uni.lu. While this example pertains to a benzylic halide rather than an acyl halide, it provides a general indication that in some enzymatic or stereocontrolled processes, the specific halogen (chlorine vs. bromine) might not be the sole determinant of stereoselectivity, suggesting potential for this compound in similar applications where the acyl group's reactivity is paramount.
Regioselective Transformations
Regioselectivity refers to the preference for bond breaking or forming at a particular site in a molecule where multiple reactive sites exist. This compound, like other acyl halides, can exhibit regioselective behavior in reactions due to steric and electronic factors.
One area where regioselectivity is critical is in the functionalization of complex biomolecules. For example, homogeneous functionalization of cellulose (B213188) with acylating agents, including chloroacetyl chloride (CAC) and 2-bromoisobutyryl bromide (BrBiB), has been studied to evaluate the effect of reagent molecular structure on the reactivity of cellulosic hydroxyl groups. Research indicated that while the acylation of cellulose with chloroacetyl chloride was partly regioselective, favoring the less hindered C6-OH group, bulkier reagents like 2-bromoisobutyryl bromide showed higher regioselectivity for the primary OH. This comparative data suggests that the smaller size of the chloroacetyl group, compared to more voluminous acylating agents, might lead to a broader range of accessible hydroxyl groups, thus influencing the degree of regioselectivity.
Table 1: Regioselectivity of Acylating Agents on Cellulose Hydroxyl Groups
| Acylating Agent | Molecular Structure | Primary OH (C6-OH) Selectivity | Secondary OH (C2-OH, C3-OH) Reactivity |
| Chloroacetyl Chloride | ClCH₂COCl | Selective, but less pronounced | Substitution observed |
| 2-Bromoisobutyryl Bromide | (CH₃)₂C(Br)COBr | Highly preferential | Substituted only after primary OH |
In the synthesis of quinazolin-4(3H)-ones, both bromoacetyl bromide and chloroacetyl chloride have been employed in three-component reactions involving isatoic anhydride (B1165640) and primary amines. Notably, bromoacetyl bromide facilitated direct chemo- and regioselective bromination, leading to mono- or dibrominated quinazolinone scaffolds. The bromination occurred chemoselectively in the benzo ring of the quinazolinone, with regioselectivity at the C6 and C8 positions for dibromination and at the C6 position for monobromination. This demonstrates the capacity of such halogenated acyl bromides to direct functionalization to specific aromatic positions.
Furthermore, in peptide chemistry, the chloroacetamide reaction has been utilized for regioselective cyclization of phage-displayed peptides. Specifically, the reaction with an internal cysteine residue allows for the construction of macrocyclic peptide libraries, showcasing the ability of the chloroacetyl group to react selectively with a particular functional group within a complex biomolecule. While this example uses chloroacetyl chloride, the reactivity of the chloroacetyl moiety with nucleophilic groups (like thiols of cysteine) is a key aspect, and this compound would likely exhibit similar regioselective reactivity, potentially with enhanced reactivity due to bromine's better leaving group ability.
Q & A
Q. What are common synthetic routes for preparing derivatives of chloroacetyl bromide, and how are reaction efficiencies optimized?
this compound is widely used as an acylating agent in nucleophilic substitution reactions. A standard method involves reacting this compound with amines, alcohols, or azides under basic conditions (e.g., K₂CO₃ in DMF or dichloromethane). For example, in the synthesis of 2-azido-N-phenylacetamides, chloroacetyl chloride (a structurally similar compound) reacts with anilines, followed by substitution with sodium azide to yield azide derivatives in >90% efficiency . Optimization typically involves controlling stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and reaction temperature (room temperature to 60°C). Characterization of products is achieved via NMR (e.g., δ137–152 ppm for carbon signals in alkenes) and IR spectroscopy .
Q. How can spectroscopic methods resolve conformational equilibria in this compound?
Infrared (IR) matrix isolation studies provide critical insights into the gauche and anti conformers of this compound. For instance, enthalpy differences (△H°) between conformers are calculated using intensity data from IR spectra recorded at varying nozzle temperatures. Table 6 in details △H°(gauche–anti) values derived from vibrational modes like C=O stretching and C–Cl bending. Researchers should ensure spectral resolution by using low-temperature matrix isolation to minimize thermal noise and overlapping bands .
Advanced Research Questions
Q. How do halogen exchange reactions complicate the synthesis of chloroacetyl derivatives from bromoacetyl bromide?
Unexpected halogen exchange can occur during Friedel-Crafts acylation or nucleophilic substitution. For example, bromoacetyl bromide may form chloroacetyl derivatives in the presence of Lewis acids (e.g., AlCl₃) due to ion-pair interactions like [Cl–AlCl₂–Br]⁻, facilitating bromide-to-chloride substitution . To mitigate this, researchers should avoid halogen-rich environments, use non-polar solvents (e.g., dichloromethane), and monitor reactions via GC-MS or HPLC to detect unintended byproducts .
Q. What factors influence the thermal stability of polymer conjugates synthesized using this compound?
Thermogravimetric analysis (TGA) reveals that grafting this compound onto polymers (e.g., polyvinyl alcohol or chitosan) enhances thermal stability. For example, conjugates functionalized with 2-bromopropionyl bromide degrade at higher temperatures (residual weight: 8–40% at 800°C) compared to chloroacetyl chloride derivatives, likely due to stronger C–Br bonds and reduced hydrolytic susceptibility. Key factors include:
- Linker chemistry : Bromopropionyl linkers improve stability over chloroacetyl groups .
- Degree of grafting : Higher grafting density correlates with delayed decomposition (e.g., P-1A and P-4 in show 30–40% residual mass) .
- Polymer backbone : Cellulose-chloroacetyl conjugates exhibit two-stage degradation, with water loss below 150°C and chain scission above 300°C .
Q. How can contradictions in conformational data for this compound be resolved?
Discrepancies in △H° values between computational models and experimental IR data may arise from solvent effects or insufficient spectral resolution. To address this:
- Perform temperature-dependent IR studies in inert matrices (e.g., argon) to isolate conformers .
- Cross-validate with Raman spectroscopy to confirm vibrational assignments.
- Use ab initio calculations (e.g., DFT) to simulate gas-phase conformer populations and compare with experimental enthalpies .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound intermediates in drug synthesis?
- NMR Spectroscopy : Identifies structural features (e.g., terminal alkene signals at δ152–107 ppm in triazole ligands) .
- HPLC-MS : Detects halogen exchange byproducts (e.g., chloride substitution in rhenium complexes) .
- Elemental Analysis : Confirms halogen content (Cl/Br ratio) in derivatives .
- TGA-DSC : Assesses thermal stability for pharmaceutical formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
